molecular formula C16H18N2O2 B12530033 Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- CAS No. 870888-41-8

Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)-

Cat. No.: B12530033
CAS No.: 870888-41-8
M. Wt: 270.33 g/mol
InChI Key: JHWKMXGPZQYMQI-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility . This particular compound features a pyrrolidine ring substituted with dimethyl groups at positions 2 and 5, and a 4-nitro-1-naphthalenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products Formed

Scientific Research Applications

Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring can also interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrrolizine: A fused bicyclic compound with a pyrrolidine ring.

    Proline: An amino acid with a pyrrolidine ring in its structure.

Uniqueness

Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the naphthalenyl moiety enhances its potential for diverse chemical reactions and biological activities .

Properties

CAS No.

870888-41-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2,5-dimethyl-3-(4-nitronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C16H18N2O2/c1-10-9-15(11(2)17-10)13-7-8-16(18(19)20)14-6-4-3-5-12(13)14/h3-8,10-11,15,17H,9H2,1-2H3

InChI Key

JHWKMXGPZQYMQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(N1)C)C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-]

Origin of Product

United States

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